N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide
Description
N'-[(1Z)-1-(4-Bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide is a Schiff base derivative characterized by a hydrazide backbone, a 4-bromophenyl group, and a thiophen-2-yl moiety. This compound has garnered attention for its diverse biological activities, including antiviral and enzyme inhibitory properties. Its structure allows for extensive conjugation and hydrogen bonding, which are critical for interactions with biological targets .
Properties
Molecular Formula |
C14H13BrN2OS |
|---|---|
Molecular Weight |
337.24 g/mol |
IUPAC Name |
N-[(Z)-1-(4-bromophenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H13BrN2OS/c1-10(11-4-6-12(15)7-5-11)16-17-14(18)9-13-3-2-8-19-13/h2-8H,9H2,1H3,(H,17,18)/b16-10- |
InChI Key |
OGURMUWDUATIQW-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CC1=CC=CS1)/C2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation of 4-bromoacetophenone with thiophene-2-carbohydrazide. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Corresponding amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Antiviral Activity
The bromophenyl ethylidene derivative demonstrates potent virustatic effects against Hepatitis A Virus (HAV). Key analogs and their activities are summarized below:
Key Observations :
- The bromophenyl derivative shows higher IC50 than the chlorophenyl analog but comparable TI values, suggesting similar safety profiles.
- Halogen substituents (Br, Cl) enhance antiviral potency compared to non-halogenated analogs .
Enzyme Inhibition
The compound exhibits selective monoamine oxidase (MAO) inhibition:
Key Observations :
- The bromophenyl derivative is a potent MAO-A inhibitor, while the nitrobenzothiazole analog (Compound 31) selectively targets MAO-B.
- Substitution at the hydrazide backbone (e.g., nitrobenzothiazole vs. thiophene) dictates enzyme specificity .
Antibacterial Activity
Halogenated derivatives, including the bromophenyl compound, show enhanced antibacterial activity:
Key Observations :
- Chlorine substituents may offer stronger antibacterial effects than bromine in similar scaffolds.
- Electron-withdrawing groups (e.g., halogens) improve membrane penetration and target binding .
Substituent Effects on Physicochemical Properties
Melting Points and Stability
Substituents influence melting points and synthetic yields:
Key Observations :
- Bulky substituents (e.g., imidazolidinedione) lower melting points, likely due to reduced crystallinity.
- Polar groups (e.g., hydroxyl) increase stability but may complicate synthesis .
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